molecular formula C9H13ClFN3O B11876382 5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride

5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride

Cat. No.: B11876382
M. Wt: 233.67 g/mol
InChI Key: YRHQUIVTKRHREA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for fluorinated pyrimidines generally involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form different derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrrolidin-3-ylmethoxy group can also contribute to the compound’s overall binding properties and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride is unique due to its specific substitution pattern, which combines the properties of fluorinated pyrimidines and pyrrolidine derivatives. This unique structure can result in distinct chemical and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H13ClFN3O

Molecular Weight

233.67 g/mol

IUPAC Name

5-fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine;hydrochloride

InChI

InChI=1S/C9H12FN3O.ClH/c10-8-4-12-9(13-5-8)14-6-7-1-2-11-3-7;/h4-5,7,11H,1-3,6H2;1H

InChI Key

YRHQUIVTKRHREA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COC2=NC=C(C=N2)F.Cl

Origin of Product

United States

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